2-(4-Methylcyclohexyl)acetic acid (CAS 6603-71-0), commonly referred to as 4-methylcyclohexaneacetic acid (4-MCHAA), is an alicyclic carboxylic acid featuring a methyl-substituted cyclohexane ring and an acetic acid side chain. Commercially supplied as a mixture of cis and trans isomers, it is predominantly procured as a high-purity model naphthenic acid (NA) for environmental engineering, bioremediation scaling, and advanced oxidation process (AOP) research[1]. Unlike complex, poorly defined commercial NA extracts, 4-MCHAA provides a distinct, quantifiable analytical signature essential for calculating precise degradation kinetics [2]. Additionally, its specific steric profile makes it a highly specialized building block in the synthesis of conformationally restricted peptide antagonists [3].
Substituting 4-MCHAA with simpler cyclic acids (such as cyclohexanecarboxylic acid) or shorter-chain analogs (like 4-methylcyclohexanecarboxylic acid) fundamentally alters experimental degradation kinetics, leading to severely over-optimistic bioremediation models [1]. The presence of the acetic acid side chain, combined with the methyl-substituted ring, imparts a specific recalcitrance that closely mimics the persistent, high-molecular-weight fractions of actual oil sands process-affected water (OSPW). Conversely, substituting 4-MCHAA with bulk commercial NA mixtures introduces thousands of unresolvable isomers, making it impossible to perform isomer-specific tracking (cis vs. trans degradation) or to isolate specific microbial metabolic pathways without severe analytical confounding [2].
In circulating packed-bed bioreactor studies, the length of the alkyl side chain significantly dictates recalcitrance. When compared to trans-4-methyl-1-cyclohexanecarboxylic acid (trans-4MCHCA), which lacks the extra methylene group in the side chain, 4-MCHAA exhibits a drastically lower degradation rate. The maximum biodegradation rate for trans-4MCHCA was recorded at 209 mg/L-h, whereas the rates for cis- and trans-4-MCHAA were only 4.2 and 7.8 mg/L-h, respectively [1].
| Evidence Dimension | Maximum biodegradation rate in a continuous bioreactor |
| Target Compound Data | 4.2 mg/L-h (cis-4-MCHAA) and 7.8 mg/L-h (trans-4-MCHAA) |
| Comparator Or Baseline | trans-4-methyl-1-cyclohexanecarboxylic acid (trans-4MCHCA) at 209 mg/L-h |
| Quantified Difference | ~25- to 50-fold reduction in biodegradation rate for 4-MCHAA |
| Conditions | Circulating packed-bed continuous bioreactor, aerobic conditions |
Procuring 4-MCHAA rather than shorter-chain analogs prevents the under-engineering of industrial bioreactors by providing a realistically recalcitrant surrogate for persistent oil sands tailings.
Environmental remediation assays using complex petroleum naphthenic acid (NA) mixtures often fail to yield quantifiable degradation data due to the unresolvable nature of the matrix. In a 14-day study using Naviculla sp. diatoms, both the cis- and trans-isomers of 4-MCHAA (dosed at 5.5 mg/L) were completely uptaken and phytodegraded, allowing for precise tracking of transport mechanisms. In contrast, parallel experiments using an oilsands NA mixture showed no quantifiable evidence of phytodegradation because the complex background obscured specific metabolic tracking [1].
| Evidence Dimension | Quantifiable phytodegradation over 14 days |
| Target Compound Data | 100% uptake and degradation of cis/trans isomers (at 5.5 mg/L) |
| Comparator Or Baseline | Oilsands NA mixture (no quantifiable degradation evidence) |
| Quantified Difference | Complete analytical resolution vs. zero reliable kinetic tracking |
| Conditions | 14-day incubation with Naviculla (2) sp. diatoms |
4-MCHAA is the required procurement choice for laboratories needing to publish precise, isomer-specific metabolic pathway data that cannot be extracted from bulk NA mixtures.
For validating advanced oxidation processes (AOPs), 4-MCHAA serves as an ideal terminal benchmark. Under natural sunlight irradiation over a TiO2 (P25) suspension, 100% of 4-MCHAA was degraded within 8 hours. In comparison, commercial Fluka NA mixtures only achieved approximately 75% degradation under identical conditions due to the steric constraints of larger, multi-ring structures (z = -6 to -12) present in the bulk mixture [1].
| Evidence Dimension | Photocatalytic degradation efficiency (8 hours) |
| Target Compound Data | 100% degradation |
| Comparator Or Baseline | Commercial Fluka NA mixture (~75% degradation) |
| Quantified Difference | 25% higher absolute degradation yield, providing a clean baseline |
| Conditions | Natural sunlight irradiation, TiO2 (P25) suspension, 8 hours, monitored via ESI-MS |
Using 4-MCHAA allows engineers to establish a clear, 100%-degradation baseline for AOP reactor efficiency before introducing the confounding variables of multi-ring steric hindrance found in raw wastewater.
Beyond environmental modeling, 2-(4-methylcyclohexyl)acetic acid is utilized to introduce critical steric bulk at position 1 of peptide sequences. In the synthesis of arginine-vasopressin antagonists, substituting standard linear mercaptopropanoic acid with a derivative of 4-MCHAA (e.g., 1-(1-mercapto-4-methylcyclohexaneacetic acid)) yields highly potent and selective antagonists of the vasopressor response. The specific beta,beta-dialkyl substitution provided by the 4-methylcyclohexyl ring restricts the peptide's conformational freedom far more effectively than linear or un-methylated cyclic precursors [1].
| Evidence Dimension | Conformational restriction in peptide antagonists |
| Target Compound Data | High potency/selectivity via beta,beta-dialkyl bulky substitution |
| Comparator Or Baseline | Linear precursors (e.g., 3-mercaptopropanoic acid) |
| Quantified Difference | Transition from baseline agonism/weak antagonism to highly potent, selective antagonism |
| Conditions | Solid-phase and solution peptide synthesis of position-1 modified arginine-vasopressin analogs |
For medicinal chemistry procurement, the exact steric dimensions of the 4-methylcyclohexyl group are non-negotiable for locking the required receptor-antagonist conformation.
Directly following from its established recalcitrance profile, 4-MCHAA is the optimal procurement choice for engineering and scaling aerobic bioreactors. Its slow degradation kinetics (4.2–7.8 mg/L-h) ensure that pilot-scale continuous or packed-bed bioreactors are designed to handle the most persistent, alkyl-branched cyclic fractions of real OSPW, preventing premature system failure [1].
Because 4-MCHAA degrades completely under TiO2/sunlight photocatalysis without the steric hindrance of larger multi-ring systems, it serves as an excellent baseline calibration standard. Environmental labs procure it to validate the maximum theoretical efficiency of an AOP setup before testing actual, highly complex wastewater effluents [2].
The commercial availability of 4-MCHAA as a cis/trans mixture makes it uniquely suited for phytoremediation studies. Researchers use it to track differential uptake and beta-oxidation pathways in diatoms and microalgae, generating clean, publishable mass spectrometry data that is impossible to obtain using unresolvable commercial naphthenic acid mixtures [3].
In medicinal chemistry, the compound is procured as a precursor to synthesize beta,beta-dialkyl substituted amino acids. This specific steric bulk is critical for locking the conformation of peptide drugs, such as arginine-vasopressin antagonists, maximizing their receptor selectivity and therapeutic potency [4].